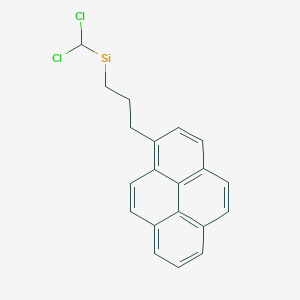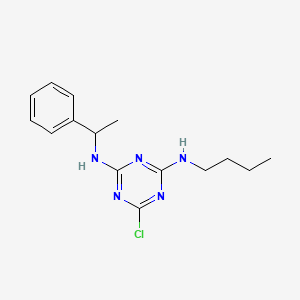
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N'-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- is a derivative of the 1,3,5-triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with butyl, chloro, and phenylethyl groups The triazine ring is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with proteins and other biomolecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- can be compared with other similar compounds such as:
1,3,5-Triazine-2,4-diamine, 6-chloro-: This compound lacks the butyl and phenylethyl substitutions, making it less complex and potentially less versatile.
1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N’-(1,1-dimethylethyl)-6-chloro-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-butyl-6-chloro-N’-(1-phenylethyl)- lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
111535-35-4 |
|---|---|
Formule moléculaire |
C15H20ClN5 |
Poids moléculaire |
305.80 g/mol |
Nom IUPAC |
4-N-butyl-6-chloro-2-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H20ClN5/c1-3-4-10-17-14-19-13(16)20-15(21-14)18-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,17,18,19,20,21) |
Clé InChI |
FESVMZAJCCBDLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC(=N1)Cl)NC(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




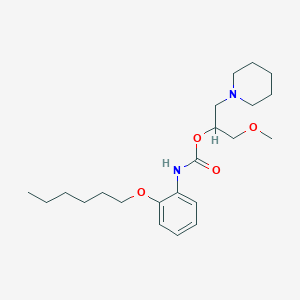
![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

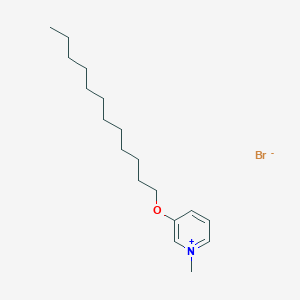
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
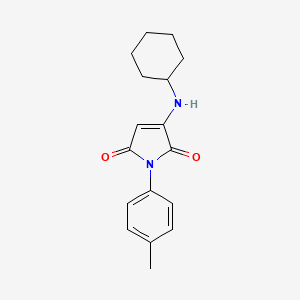
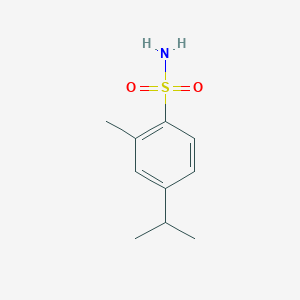
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)
